molecular formula C12H10FN3O2 B5199357 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B5199357
M. Wt: 247.22 g/mol
InChI Key: NZOLNTQGSPIENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CP-FTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CP-FTC is a triazole derivative that exhibits a range of interesting biological activities, including anti-inflammatory, anti-viral, and anti-tumor properties.

Scientific Research Applications

5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit a range of biological activities that make it a promising candidate for drug development. In vitro studies have demonstrated that 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has potent anti-inflammatory and anti-viral activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in tumor cells. 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been tested in animal models of various diseases, including influenza, hepatitis B, and cancer, with promising results.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in inflammation, viral replication, and tumor growth. 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of hepatitis B virus and influenza virus by targeting viral polymerases. 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce apoptosis in tumor cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In animal models, 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to reduce inflammation and improve survival rates in viral infections. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has several advantages for lab experiments, including its potent biological activities, ease of synthesis, and relatively low cost. However, 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a highly reactive compound that requires careful handling and storage. It is also relatively unstable in solution and may degrade over time, which can affect the results of experiments.

Future Directions

There are several future directions for research on 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the development of 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid as a potential therapeutic agent for viral infections, such as influenza and hepatitis B. Another area of research is the investigation of 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid as a potential anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and its potential side effects.

Synthesis Methods

The synthesis of 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of cyclopropylamine, 2-fluorobenzaldehyde, and ethyl propiolate in the presence of a catalyst to form the triazole ring. The resulting compound is then hydrolyzed to yield 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. The synthesis of 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.

properties

IUPAC Name

5-cyclopropyl-1-(2-fluorophenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-8-3-1-2-4-9(8)16-11(7-5-6-7)10(12(17)18)14-15-16/h1-4,7H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOLNTQGSPIENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NN2C3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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